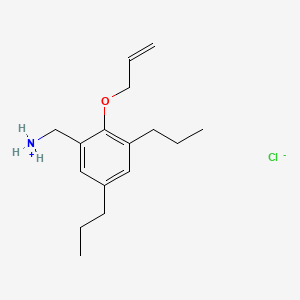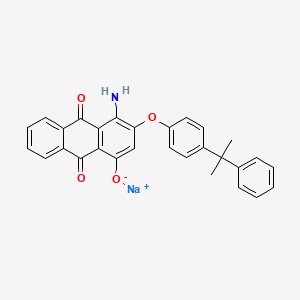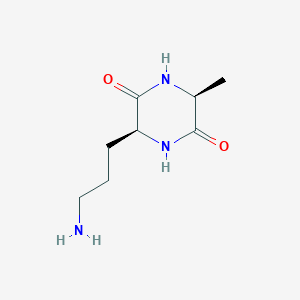
2-Allyloxy-3,5-dipropylbenzylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Allyloxy-3,5-dipropylbenzylamine hydrochloride is a chemical compound with the molecular formula C16-H25-N-O.Cl-H and a molecular weight of 283.88 . It is known for its applications in various fields, including medicinal chemistry and industrial processes.
Métodos De Preparación
The synthesis of 2-Allyloxy-3,5-dipropylbenzylamine hydrochloride involves multiple steps. One reported method includes the following steps :
Nitration: Starting with 2-allylphenol, the compound undergoes nitration to introduce a nitro group.
Selective Bromination: The nitrated compound is then selectively brominated.
Allylation: The brominated compound undergoes allylation to introduce the allyloxy group.
Reduction: Finally, the nitro group is reduced to form the amine.
Análisis De Reacciones Químicas
2-Allyloxy-3,5-dipropylbenzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various catalysts to facilitate substitution reactions.
Aplicaciones Científicas De Investigación
2-Allyloxy-3,5-dipropylbenzylamine hydrochloride has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparación Con Compuestos Similares
2-Allyloxy-3,5-dipropylbenzylamine hydrochloride can be compared with other similar compounds, such as:
3-Allyl-2-(allyloxy)-5-bromoaniline: This compound has a similar structure but includes a bromine atom, which can alter its chemical properties and reactivity.
2-Allylphenol: This precursor compound shares the allyl group but lacks the amine and hydrochloride components.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
| 7192-73-6 | |
Fórmula molecular |
C16H26ClNO |
Peso molecular |
283.83 g/mol |
Nombre IUPAC |
(2-prop-2-enoxy-3,5-dipropylphenyl)methylazanium;chloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-4-7-13-10-14(8-5-2)16(18-9-6-3)15(11-13)12-17;/h6,10-11H,3-5,7-9,12,17H2,1-2H3;1H |
Clave InChI |
DUNGVFNNEPWLEN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C(=C1)C[NH3+])OCC=C)CCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)
![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)

![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)




![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)


